molecular formula C18H18ClI2N3O B11673873 2-(((4-(2-Chlorobenzyl)-1-piperazinyl)imino)methyl)-4,6-diiodophenol

2-(((4-(2-Chlorobenzyl)-1-piperazinyl)imino)methyl)-4,6-diiodophenol

Katalognummer: B11673873
Molekulargewicht: 581.6 g/mol
InChI-Schlüssel: CGONEZSSHMGCAU-SSDVNMTOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(((4-(2-Chlorobenzyl)-1-piperazinyl)imino)methyl)-4,6-diiodophenol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(2-Chlorobenzyl)-1-piperazinyl)imino)methyl)-4,6-diiodophenol typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 2-chlorobenzyl group through a nucleophilic substitution reaction. This intermediate is then reacted with 4,6-diiodophenol under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(((4-(2-Chlorobenzyl)-1-piperazinyl)imino)methyl)-4,6-diiodophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The halogen atoms (iodine and chlorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like thiols, amines, or alkoxides under basic or neutral conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: For its potential interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for other complex organic compounds.

Wirkmechanismus

The mechanism by which 2-(((4-(2-Chlorobenzyl)-1-piperazinyl)imino)methyl)-4,6-diiodophenol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(((4-(2-Chlorobenzyl)-1-piperazinyl)imino)methyl)-4,6-diiodophenol: shares similarities with other piperazine derivatives and halogenated phenols.

    4-chloro-2-(((2-phenoxyphenyl)imino)methyl)phenol: Another compound with a similar structure but different substituents.

Uniqueness

  • The presence of both a piperazine ring and a diiodophenol moiety makes this compound unique in its reactivity and potential applications.
  • The specific substitution pattern and the combination of functional groups contribute to its distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C18H18ClI2N3O

Molekulargewicht

581.6 g/mol

IUPAC-Name

2-[(E)-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-4,6-diiodophenol

InChI

InChI=1S/C18H18ClI2N3O/c19-16-4-2-1-3-13(16)12-23-5-7-24(8-6-23)22-11-14-9-15(20)10-17(21)18(14)25/h1-4,9-11,25H,5-8,12H2/b22-11+

InChI-Schlüssel

CGONEZSSHMGCAU-SSDVNMTOSA-N

Isomerische SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)/N=C/C3=C(C(=CC(=C3)I)I)O

Kanonische SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=C(C(=CC(=C3)I)I)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.